molecular formula C7H13BrO2Zn B3214387 tert-butyl 3-(bromozincio)propanoate CAS No. 1142217-00-2

tert-butyl 3-(bromozincio)propanoate

Cat. No.: B3214387
CAS No.: 1142217-00-2
M. Wt: 274.5 g/mol
InChI Key: QMJPAQDSXTXQRB-UHFFFAOYSA-M
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Description

tert-Butyl 3-(bromozincio)propanoate: is an organozinc compound that features a tert-butyl ester group and a bromozincio moiety. This compound is of interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds, making it a valuable intermediate in various chemical reactions.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Bromozinc(1+);tert-butyl propanoate . These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound is active.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 3-(bromozincio)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with a zinc reagent. One common method is the reaction of tert-butyl 3-bromopropanoate with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process involves careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(bromozincio)propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromozincio group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

    Addition Reactions: The compound can add to carbonyl compounds to form β-hydroxy esters.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 3-(bromozincio)propanoate is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is employed in the synthesis of complex molecules and natural products .

Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to introduce functional groups into peptides and proteins, aiding in the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity makes it a valuable intermediate in the synthesis of various commercial products .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(bromozincio)propanoate is unique due to its combination of a reactive organozinc group and a tert-butyl ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

bromozinc(1+);tert-butyl propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O2.BrH.Zn/c1-5-6(8)9-7(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJPAQDSXTXQRB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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